

Application Note & Protocol: HPLC Method Development for Cefiderocol Sulfate Tosylate

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Compound of Interest

Compound Name: *Cefiderocol Sulfate Tosylate*

Cat. No.: *B10822154*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of **Cefiderocol Sulfate Tosylate** by High-Performance Liquid Chromatography (HPLC). It includes two primary protocols: one for the analysis of the drug substance and its related impurities, and another for the quantification of Cefiderocol in human serum for therapeutic drug monitoring (TDM).

Part 1: Analysis of Cefiderocol Sulfate Tosylate Drug Substance and Related Impurities

This method is suitable for the identification and quantification of **Cefiderocol Sulfate Tosylate** and its potential process-related impurities and degradation products in the bulk drug substance. This method is based on information from pharmacopeial drafts.[1]

Experimental Protocol

1. Chromatographic System:

- HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: A C18 or similar reversed-phase column is recommended. A suitable example is a column with chemically bonded octadecylsilyl groups (e.g., 1.6 μ m particle size).[1]

- Mobile Phase A: 0.05 M phosphate buffer.[[1](#)]
- Mobile Phase B: Acetonitrile.[[1](#)]
- Flow Rate: To be optimized, typically around 1.0 mL/min.
- Detection Wavelength: 261 nm.[[1](#)]
- Injection Volume: 2 μ L.[[1](#)]
- Column Temperature: To be optimized, typically ambient or slightly elevated (e.g., 30°C).

2. Reagent and Standard Preparation:

- Diluent: A mixture of water and acetonitrile (e.g., 9:1 v/v).[[1](#)]
- Standard Solution: Accurately weigh and dissolve **Cefiderocol Sulfate Tosylate** reference standard (RS) in the diluent to a known concentration.
- Resolution Solution: Prepare a solution containing Cefiderocol and its known impurities (e.g., impurities A, B, C, E, and G) to ensure adequate separation.[[1](#)]

3. Chromatographic Procedure:

- Equilibrate the column with the initial mobile phase composition for a sufficient time.
- Inject the diluent as a blank, followed by the resolution solution and the standard solution.
- A gradient elution will likely be necessary to separate all relevant impurities. An example of a gradient program is outlined in the table below.

Data Presentation

Table 1: Suggested Gradient Elution Program for Cefiderocol Drug Substance Analysis

Time (minutes)	Mobile Phase A (%)	Mobile Phase B (%)
0	95	5
20	70	30
25	70	30
30	95	5
35	95	5

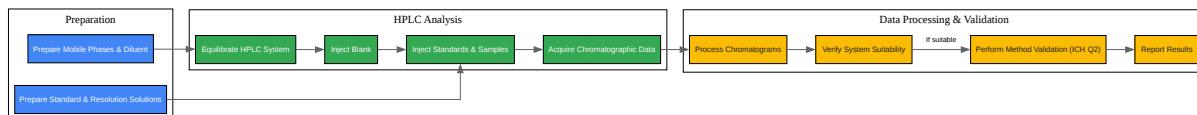
Note: This is an exemplary gradient and should be optimized for the specific column and HPLC system used.

Method Validation Parameters

The method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

- Specificity: Demonstrated by the separation of Cefiderocol from its impurities and any degradation products.
- Linearity: Assessed over a range of concentrations.
- Accuracy: Determined by recovery studies.
- Precision: Including repeatability and intermediate precision.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the impurities.
- Robustness: Evaluated by making small, deliberate changes to the method parameters.

Workflow Diagram

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Caption: Workflow for Cefiderocol Drug Substance HPLC Method Development.

Part 2: Quantification of Cefiderocol in Human Serum

This method is designed for the therapeutic drug monitoring (TDM) of Cefiderocol in serum samples from patients. It involves a protein precipitation step followed by reversed-phase HPLC analysis with UV detection.[2][3][4]

Experimental Protocol

1. Chromatographic System:

- HPLC System: A gradient-capable HPLC system with a UV detector.
- Column: A reversed-phase C18 column is commonly used.[2][3] A biphenyl column (e.g., 5 µm, 150 x 4.6 mm) has also been reported to be effective.[5]
- Mobile Phase A: Phosphate buffer (e.g., pH 2.6) or 0.1% formic acid in water.[3][5]
- Mobile Phase B: Acetonitrile or acetonitrile with 0.1% formic acid.[3][5]
- Flow Rate: 0.35 - 1.0 mL/min.[3][5]
- Detection Wavelength: 260 nm or 300 nm.[3][5]

- Injection Volume: To be optimized (e.g., 20 μ L).
- Column Temperature: 30°C - 45°C.[3][5]
- Autosampler Temperature: 10°C.[3]

2. Sample Preparation:

- Protein Precipitation: To 300 μ L of serum sample (standard, quality control, or patient sample), add 180 μ L of 15% perchloric acid, followed by 300 μ L of acetonitrile.[5]
- Vortex the mixture for 10 seconds.
- Centrifuge at 4°C for 10 minutes at 10,000 g.[5]
- Transfer the supernatant for injection into the HPLC system.

3. Standard and Quality Control Preparation:

- Stock Solution: Prepare a stock solution of Cefiderocol in distilled water (e.g., 1 mg/mL).[5]
- Calibration Standards: Spike Cefiderocol-free serum with the stock solution to prepare calibration standards covering the expected clinical concentration range (e.g., 4 to 160 mg/L).[2][3][4]
- Quality Controls (QCs): Prepare at least three levels of QCs (low, medium, high) in Cefiderocol-free serum.

Data Presentation

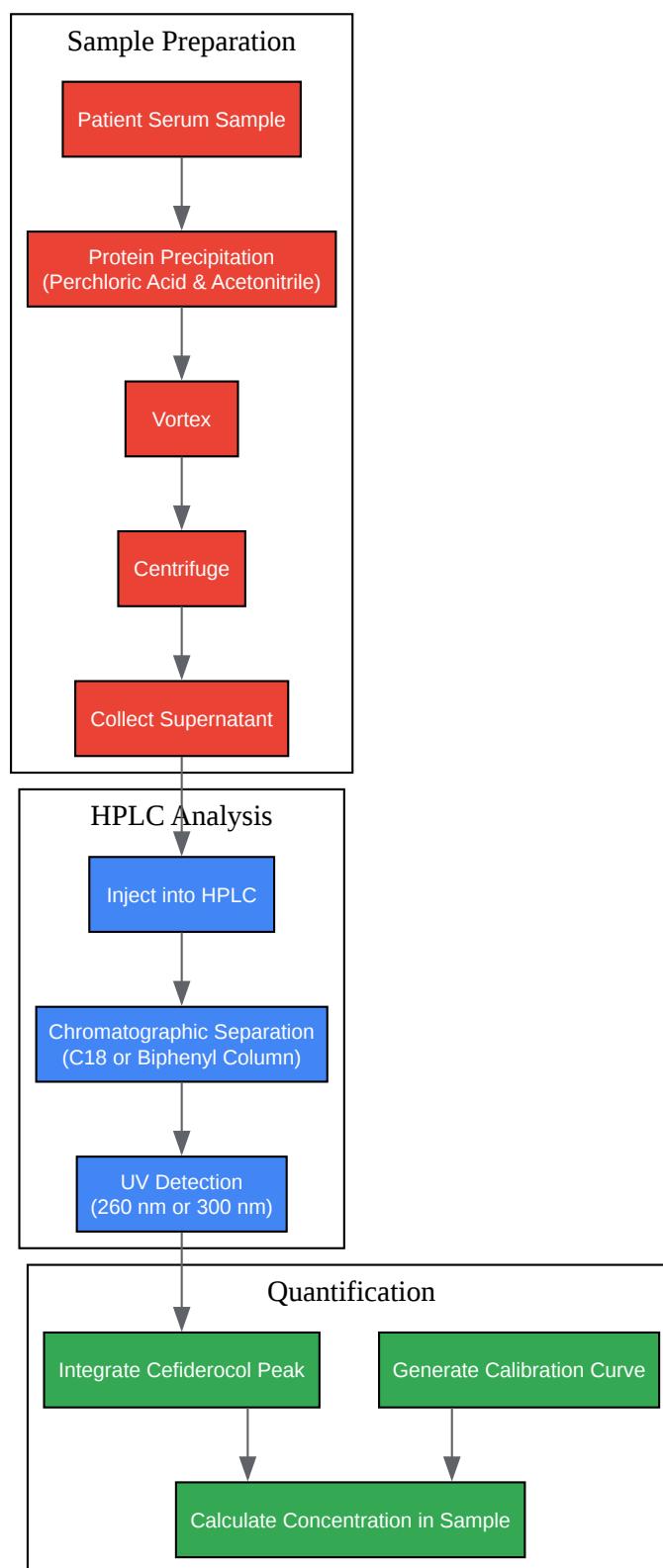
Table 2: Summary of Reported HPLC Conditions for Cefiderocol in Serum

Parameter	Method 1	Method 2
Column	C18[2][3]	Biphenyl (5 μ m, 150 x 4.6 mm)[5]
Mobile Phase A	0.1% Formic Acid in Water[3]	Phosphate Buffer (pH 2.6)[5]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[3]	Acetonitrile[5]
Flow Rate	0.35 mL/min[3]	1.0 mL/min[5]
Detection	300 nm[3]	260 nm[5]
Column Temp.	45°C[3]	30°C[5]
Retention Time	~5.5 min[3]	Not specified

Table 3: Summary of Validation Data for Cefiderocol in Serum

Parameter	Reported Value
Linearity Range	4 - 160 mg/L[2][3][4]
Correlation Coefficient (r^2)	> 0.999[6]
Intra- & Inter-day Precision	< 10%[2][3][4]
Accuracy (Recovery)	~81% - 101.1%[2][5]
Lower Limit of Quantitation (LLOQ)	As low as 2.5 mg/L[5]

Workflow Diagram



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Caption: Workflow for Therapeutic Drug Monitoring of Cefiderocol in Serum.

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